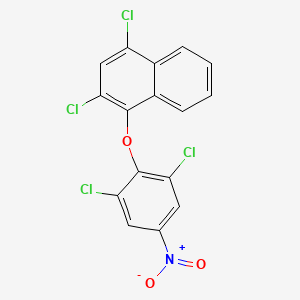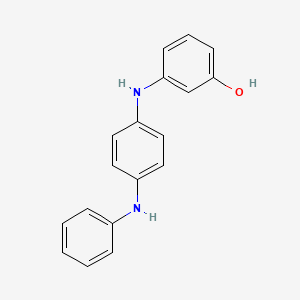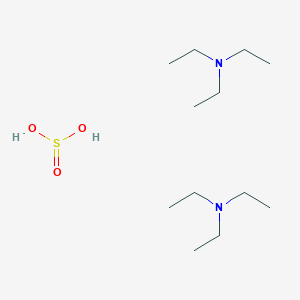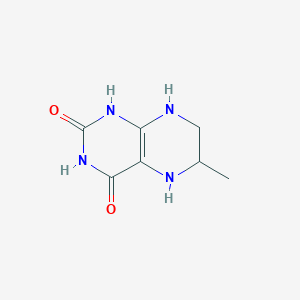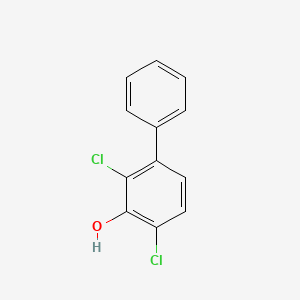
2,6-Dichloro-3-phenylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3-phenylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms and a phenyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-phenylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,6-dichlorophenol with phenyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as diethyl ether or tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-3-phenylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in the formation of various substituted phenols.
Aplicaciones Científicas De Investigación
2,6-Dichloro-3-phenylphenol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-3-phenylphenol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or disrupt cellular processes by interacting with cellular membranes. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dichlorophenol: Lacks the phenyl group and has different chemical properties.
3,5-Dichloro-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a phenyl group.
2,6-Dichloro-4-nitrophenol: Contains a nitro group, which significantly alters its reactivity.
Uniqueness
2,6-Dichloro-3-phenylphenol is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
79900-36-0 |
|---|---|
Fórmula molecular |
C12H8Cl2O |
Peso molecular |
239.09 g/mol |
Nombre IUPAC |
2,6-dichloro-3-phenylphenol |
InChI |
InChI=1S/C12H8Cl2O/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H |
Clave InChI |
LMLNIUFIOUEWKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium chloride](/img/structure/B14416884.png)
![6-Methyl-2-(trimethylsilyl)spiro[4.5]deca-2,6-dien-1-one](/img/structure/B14416885.png)
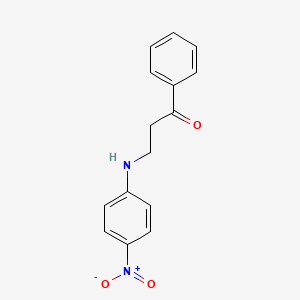
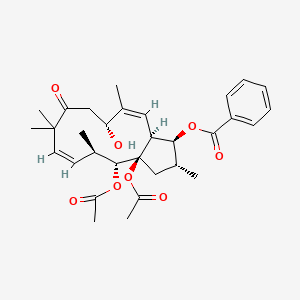
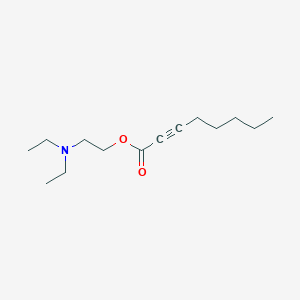
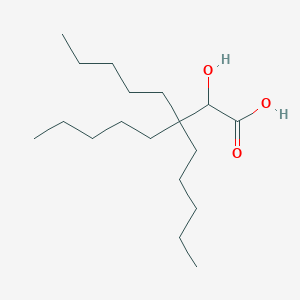
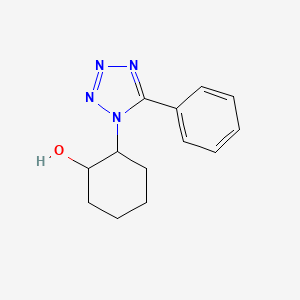
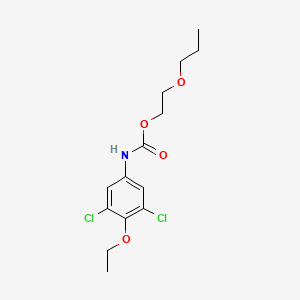
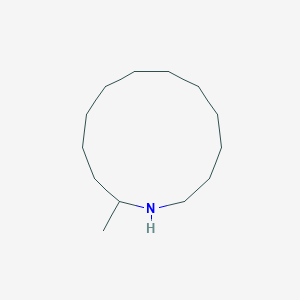
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile](/img/structure/B14416930.png)
